molecular formula C14H11F3O3 B6383956 5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1262004-13-6

5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6383956
CAS RN: 1262004-13-6
M. Wt: 284.23 g/mol
InChI Key: VIYXXJXJHKOJAX-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-MTP-3-TFMP) is an organic compound belonging to the phenol family. It is a colorless solid with a molecular weight of 286.31 g/mol and a melting point of 85°C. 5-MTP-3-TFMP is used as a reagent in organic synthesis and has a wide range of applications in the scientific research field.

Mechanism of Action

5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% acts as an electrophile in organic synthesis, and is capable of reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction of 5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% with nucleophiles results in the formation of ethers, esters, and amides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not well understood. It is known to be a relatively non-toxic compound, but its effects on the human body have not been extensively studied.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its low cost, ease of use, and wide range of applications. However, there are some limitations associated with its use. It is not soluble in water, and its reactivity can be affected by the presence of other compounds.

Future Directions

Future research on 5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% should focus on its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and materials science fields. Additionally, further research should be conducted on the synthesis and purification of 5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95%, as well as its reactivity and solubility. Finally, research should be conducted on the use of 5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% as a catalyst in the synthesis of heterocyclic compounds.

Synthesis Methods

5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through a reaction of 4-methoxyphenol and 3-trifluoromethoxyphenol in the presence of an acid catalyst. This reaction is carried out in an inert atmosphere at a temperature of 80°C for a period of 4 hours. The reaction is monitored using thin layer chromatography and the product is isolated using a vacuum filtration process.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as an intermediate in the synthesis of pharmaceuticals. It is also used in the synthesis of fluorescent dyes, and in the synthesis of organic compounds for use in biochemistry, biotechnology, and materials science.

properties

IUPAC Name

3-(4-methoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O3/c1-19-12-4-2-9(3-5-12)10-6-11(18)8-13(7-10)20-14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYXXJXJHKOJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686547
Record name 4'-Methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol

CAS RN

1262004-13-6
Record name 4'-Methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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